Cas no 26535-68-2 (Ethanol,2-[(1-methylheptyl)amino]-)
![Ethanol,2-[(1-methylheptyl)amino]- structure](https://ja.kuujia.com/scimg/cas/26535-68-2x500.png)
Ethanol,2-[(1-methylheptyl)amino]- 化学的及び物理的性質
名前と識別子
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- Ethanol,2-[(1-methylheptyl)amino]-
- 2-(octan-2-ylamino)ethanol
- (2-Hydroxy-aethyl)-(1-methyl-heptyl)-amin
- 2-(1-Methyl-heptylamino)-aethanol
- 2-(1-methyl-heptylamino)-ethanol
- 2-(2-Hydroxy-aethylamino)-octan
- AC1L403W
- AC1Q7D4D
- CTK4F8086
- Ethanol, 2-((1-methylheptyl)amino)-
- N-(1-methyl-heptyl)-ethanolamine
- N-(1-METHYLHEPTYL)ETHANOLAMINE
- N-2-Octylethanolamine
- NSC111949
- NSC 111949
- 2-((1-Methylheptyl)amino)ethanol
- 26535-68-2
- DTXSID00885359
- SCHEMBL10711540
- Ethanol, 2-[(1-methylheptyl)amino]-
- 2-[(1-Methylheptyl)amino]ethanol
- NSC-111949
- N-(1-methylheptyl)ethanolamine, AldrichCPR
- NS00050946
- EINECS 247-764-3
- BBA53568
- DS-007564
- FTBVOJZWVWWLFB-UHFFFAOYSA-N
-
- インチ: InChI=1S/C10H23NO/c1-3-4-5-6-7-10(2)11-8-9-12/h10-12H,3-9H2,1-2H3
- InChIKey: FTBVOJZWVWWLFB-UHFFFAOYSA-N
- ほほえんだ: CC(NCCO)CCCCCC
計算された属性
- せいみつぶんしりょう: 173.17809
- どういたいしつりょう: 173.177964357g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 8
- 複雑さ: 85.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- PSA: 32.26
- LogP: 2.31810
Ethanol,2-[(1-methylheptyl)amino]- 関連文献
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Ethanol,2-[(1-methylheptyl)amino]-に関する追加情報
Ethanol, 2-[(1-methylheptyl)amino]- (CAS No. 26535-68-2): An Overview of Its Properties and Applications
Ethanol, 2-[(1-methylheptyl)amino]- (CAS No. 26535-68-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its amino functional group attached to a 1-methylheptyl chain, which imparts distinct properties that make it valuable for a range of applications.
The molecular formula of Ethanol, 2-[(1-methylheptyl)amino]- is C10H23NO, and its molecular weight is approximately 171.3 g/mol. The compound is a colorless liquid at room temperature and exhibits moderate solubility in water. Its physical properties, such as boiling point and melting point, are influenced by the presence of the amino group and the 1-methylheptyl chain, which contribute to its overall stability and reactivity.
In the realm of pharmaceutical research, Ethanol, 2-[(1-methylheptyl)amino]- has shown promise as a potential lead compound for the development of new drugs. Recent studies have explored its potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria. The amino group in the molecule can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This property makes it a candidate for the development of novel antibiotics.
Beyond its antimicrobial properties, Ethanol, 2-[(1-methylheptyl)amino]- has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation. This suggests that the compound could be useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD).
In the field of materials science, Ethanol, 2-[(1-methylheptyl)amino]- has found applications as a surfactant and emulsifier. Its amphiphilic nature, characterized by the hydrophobic 1-methylheptyl chain and the hydrophilic amino group, makes it effective in stabilizing emulsions and improving the dispersibility of hydrophobic materials in aqueous solutions. This property is particularly useful in the formulation of cosmetics, personal care products, and industrial coatings.
The synthesis of Ethanol, 2-[(1-methylheptyl)amino]- typically involves multi-step processes that include the formation of the 1-methylheptyl chain and the introduction of the amino group. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound. For example, researchers have developed catalytic methods that reduce waste generation and improve yield, making the production process more sustainable.
In addition to its practical applications, Ethanol, 2-[(1-methylheptyl)amino]- has also been studied for its environmental impact. Studies have shown that it biodegrades relatively quickly in natural environments, reducing concerns about long-term ecological effects. However, proper handling and disposal practices are still recommended to minimize any potential risks.
The safety profile of Ethanol, 2-[(1-methylheptyl)amino]- has been extensively evaluated. It is generally considered safe for use in industrial and laboratory settings when appropriate safety measures are followed. However, like many organic compounds, it can pose hazards if not handled correctly. Proper personal protective equipment (PPE) should be used when working with this compound to prevent skin contact and inhalation.
In conclusion, Ethanol, 2-[(1-methylheptyl)amino]- (CAS No. 26535-68-2) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in various scientific and industrial fields.
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